molecular formula C11H11NO3S B13547791 2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid

2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid

Cat. No.: B13547791
M. Wt: 237.28 g/mol
InChI Key: BUPONKXCACORKB-UHFFFAOYSA-N
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Description

2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid is a compound that belongs to the class of amino acids. It features a benzo[b]thiophene moiety, which is a sulfur-containing heterocycle, attached to a hydroxypropanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of 2-bromo-3,3,3-trifluoropropene with benzylthiols under SN2’ conditions, followed by deprotonation and [2,3] sigmatropic rearrangement . Another approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the benzo[b]thiophene ring can lead to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents (e.g., dichloromethane).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups, onto the benzo[b]thiophene ring.

Scientific Research Applications

2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially modulating their activity. Additionally, the amino and hydroxy groups may participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Benzothienyl)-L-alanine: Similar structure but lacks the hydroxy group.

    2-Amino-3-(thiophen-2-yl)propanoic acid: Contains a thiophene ring instead of a benzo[b]thiophene ring.

    2-Amino-3-(benzo[b]furan-3-yl)propanoic acid: Contains a benzo[b]furan ring instead of a benzo[b]thiophene ring.

Uniqueness

2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid is unique due to the presence of both the benzo[b]thiophene ring and the hydroxy group.

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

2-amino-3-(1-benzothiophen-3-yl)-3-hydroxypropanoic acid

InChI

InChI=1S/C11H11NO3S/c12-9(11(14)15)10(13)7-5-16-8-4-2-1-3-6(7)8/h1-5,9-10,13H,12H2,(H,14,15)

InChI Key

BUPONKXCACORKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(C(C(=O)O)N)O

Origin of Product

United States

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